Cas no 1060809-17-7 ((4-Fluoropyridin-3-YL)methanamine)
(4-Fluoropyridin-3-YL)methanamine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL22326462
- 4-FLUORO-3-PYRIDINEMETHANAMINE
- (4-FLUOROPYRIDIN-3-YL)METHANAMINE
- DB-426581
- C90217
- 1060809-17-7
- AB68023
- (4-Fluoropyridin-3-YL)methanamine
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- Inchi: 1S/C6H7FN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2
- InChI Key: QCKPTRKQUJYMDJ-UHFFFAOYSA-N
- SMILES: FC1C=CN=CC=1CN
Computed Properties
- Exact Mass: 126.05932639Da
- Monoisotopic Mass: 126.05932639Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 38.9Ų
(4-Fluoropyridin-3-YL)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A457145-1g |
(4-Fluoropyridin-3-yl)methanamine |
1060809-17-7 | 95+% | 1g |
$1885.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685272-100mg |
(4-Fluoropyridin-3-yl)methanamine |
1060809-17-7 | 98% | 100mg |
¥4823.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685272-250mg |
(4-Fluoropyridin-3-yl)methanamine |
1060809-17-7 | 98% | 250mg |
¥7434.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685272-1g |
(4-Fluoropyridin-3-yl)methanamine |
1060809-17-7 | 98% | 1g |
¥19110.00 | 2024-08-09 |
(4-Fluoropyridin-3-YL)methanamine Suppliers
(4-Fluoropyridin-3-YL)methanamine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (4-Fluoropyridin-3-YL)methanamine
Professional Introduction to (4-Fluoropyridin-3-YL)methanamine (CAS No. 1060809-17-7)
(4-Fluoropyridin-3-YL)methanamine, with the chemical formula C₆H₆FN, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1060809-17-7, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a fluorine atom at the 4-position and an amine group at the 3-position of the pyridine ring, make it a versatile building block for drug discovery and development.
The significance of fluorinated pyridines in medicinal chemistry cannot be overstated. These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into pyridine derivatives can modulate their pharmacokinetic properties, such as metabolic stability and bioavailability, thereby enhancing their therapeutic efficacy. In particular, (4-fluoropyridin-3-YL)methanamine has been explored in the development of novel small-molecule drugs targeting various diseases.
Recent advancements in synthetic chemistry have enabled the efficient preparation of (4-fluoropyridin-3-YL)methanamine through multiple pathways. One such method involves the nucleophilic substitution reaction of 4-fluoropyridine-3-carboxaldehyde with ammonia or ammonium acetate under controlled conditions. This approach offers high yield and selectivity, making it suitable for industrial-scale production. Additionally, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into pyridine scaffolds, providing further synthetic flexibility.
The biological activity of (4-fluoropyridin-3-YL)methanamine has been extensively studied in preclinical models. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its ability to inhibit kinases associated with cancer cell proliferation and survival. Furthermore, its interaction with bacterial enzymes has been explored in the context of developing novel antibiotics. These findings highlight its potential as a lead compound or intermediate in the synthesis of therapeutic agents.
In the realm of agrochemicals, (4-fluoropyridin-3-YL)methanamine has shown promise as a precursor for developing novel pesticides and herbicides. Its structural features allow for the design of molecules with enhanced efficacy against pests while maintaining environmental safety. The fluorine atom's ability to influence molecular interactions makes it an attractive element for creating compounds with improved binding affinity to biological targets. This has led to several patents and ongoing research projects aimed at harnessing its potential in crop protection.
The role of computational chemistry in optimizing the properties of (4-fluoropyridin-3-YL)methanamine cannot be ignored. Molecular modeling techniques have been employed to predict its binding affinity to biological targets and to guide the design of derivatives with improved pharmacological profiles. These computational studies have provided valuable insights into the compound's mechanism of action and have facilitated the identification of new analogs with enhanced therapeutic potential.
The synthesis and application of (4-fluoropyridin-3-YL)methanamine also raise important considerations regarding sustainability and green chemistry principles. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste and reduce energy consumption. For example, catalytic processes that utilize renewable resources and solvents have been explored as alternatives to traditional methods. These initiatives align with global efforts to promote sustainable practices in chemical manufacturing.
The future prospects for (4-fluoropyridin-3-YL)methanamine are promising, with ongoing research aimed at expanding its applications in pharmaceuticals and agrochemicals. Novel synthetic methodologies are being developed to enhance its production efficiency, while computational studies continue to uncover new biological activities. As our understanding of fluorinated pyridines grows, so does their potential to contribute to advancements in medicine and agriculture.
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